molecular formula C6H9NO2S B3052616 2,5-Pyrrolidinedione, 1-(ethylthio)- CAS No. 42839-22-5

2,5-Pyrrolidinedione, 1-(ethylthio)-

Cat. No.: B3052616
CAS No.: 42839-22-5
M. Wt: 159.21 g/mol
InChI Key: WSTNGJSFVRYTDR-UHFFFAOYSA-N
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Description

2,5-Pyrrolidinedione, 1-(ethylthio)- is an organic compound with the molecular formula C6H9NO2S It is a derivative of pyrrolidinedione, where an ethylthio group is attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Pyrrolidinedione, 1-(ethylthio)- typically involves the reaction of succinimide with ethylthiol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield. The general reaction can be represented as follows:

Succinimide+Ethylthiol2,5-Pyrrolidinedione, 1-(ethylthio)-\text{Succinimide} + \text{Ethylthiol} \rightarrow \text{2,5-Pyrrolidinedione, 1-(ethylthio)-} Succinimide+Ethylthiol→2,5-Pyrrolidinedione, 1-(ethylthio)-

Industrial Production Methods

In an industrial setting, the production of 2,5-Pyrrolidinedione, 1-(ethylthio)- involves large-scale synthesis using optimized reaction conditions. The process includes the use of continuous reactors, efficient mixing, and temperature control to achieve high production rates. The product is then purified using techniques such as crystallization or distillation to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,5-Pyrrolidinedione, 1-(ethylthio)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine.

    Substitution: The ethylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted pyrrolidinedione derivatives.

Scientific Research Applications

2,5-Pyrrolidinedione, 1-(ethylthio)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,5-Pyrrolidinedione, 1-(ethylthio)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Succinimide: The parent compound of 2,5-Pyrrolidinedione, 1-(ethylthio)-, known for its use in the synthesis of various derivatives.

    N-Ethylsuccinimide: A similar compound with an ethyl group attached to the nitrogen atom.

    2,5-Pyrrolidinedione, 1-methylthio-: Another derivative with a methylthio group instead of an ethylthio group.

Uniqueness

2,5-Pyrrolidinedione, 1-(ethylthio)- is unique due to the presence of the ethylthio group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering potential advantages over similar compounds in terms of reactivity, stability, and biological activity.

Properties

IUPAC Name

1-ethylsulfanylpyrrolidine-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2S/c1-2-10-7-5(8)3-4-6(7)9/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSTNGJSFVRYTDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSN1C(=O)CCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80493077
Record name 1-(Ethylsulfanyl)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80493077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42839-22-5
Record name 1-(Ethylsulfanyl)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80493077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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